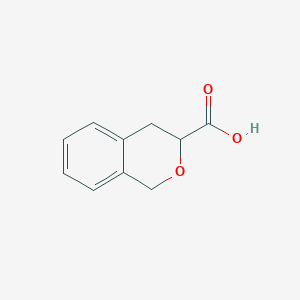

Isochroman-3-carboxylic acid

Übersicht

Beschreibung

Isochroman-3-carboxylic acid is an organic compound belonging to the isochroman family Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring this compound is characterized by a carboxyl group (-COOH) attached to the third carbon of the isochroman ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isochroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of allyl ether-tethered ynamides via a metal-free intramolecular alkoxylation-initiated cascade cyclization . This method yields highly functionalized 3-isochromanones under mild reaction conditions. Another method involves the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans and alcohols in the presence of benzoic acid, which facilitates the electro-oxidation process and increases the product yield .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The electrochemical cross-coupling method mentioned above is particularly suitable for industrial applications due to its mild conditions and scalability.

Analyse Chemischer Reaktionen

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides.

-

Esterification : Reacting with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) yields esters like ethyl isochroman-3-carboxylate. This enhances lipophilicity for pharmaceutical applications .

-

Amidation : Treatment with amines (e.g., methylamine) using coupling agents (EDC/HOBt) produces amides. These derivatives are explored for antimicrobial and antiplatelet activities .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl isochroman-3-carboxylate |

| Amidation | Methylamine, EDC/HOBt, DMF | Isochroman-3-carboxamide |

Reduction and Oxidation

The carboxyl group and bicyclic system participate in redox reactions.

-

Reduction : Lithium aluminium hydride (LAH) reduces the carboxylic acid to a primary alcohol, yielding isochroman-3-methanol. This reaction proceeds via intermediate alkoxide formation .

-

Oxidation : While direct oxidation of the carboxyl group is atypical, the aromatic ring may undergo electrophilic substitution (e.g., nitration or halogenation) under strong acidic conditions .

Salt Formation and Acid Chloride Derivatives

The acidic proton (pKa ~4-5) facilitates salt formation and derivatization.

-

Salt Formation : Neutralization with bases (e.g., NaOH or K₂CO₃) generates water-soluble carboxylate salts. Potassium bicarbonate is used industrially for cyclization processes .

-

Acid Chloride : Treatment with thionyl chloride (SOCl₂) converts the acid to its chloride, enabling nucleophilic substitutions (e.g., with amines or alcohols) .

Decarboxylation and Thermal Decomposition

Under thermal stress (150–200°C), decarboxylation occurs, releasing CO₂ and forming isochroman derivatives.

-

Decarboxylation : Catalyzed by Cu or quinoline, this reaction yields 3-methylisochroman, a precursor for agrochemicals .

Comparative Reactivity with Structural Analogs

The 3-carboxyl position confers distinct reactivity compared to analogs:

Key Mechanistic Insights

-

Cyclization : Base-mediated intramolecular esterification (e.g., with K₂CO₃) forms lactones, critical in synthesizing isochromanone derivatives .

-

Free Radical Halogenation : Sulfuryl chloride (SO₂Cl₂) with AIBN initiates side-chain chlorination, though this is more prominent in o-tolylacetic acid precursors .

Wissenschaftliche Forschungsanwendungen

Isochroman-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: Isochroman derivatives exhibit biological activity and are studied for their potential therapeutic effects.

Medicine: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: this compound is used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of isochroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Isochroman-3-carboxylic acid can be compared with other similar compounds such as:

Isochroman-1-carboxylic acid: Differing by the position of the carboxyl group.

3,4-Dihydroisocoumarins: These compounds have a similar bicyclic structure but differ in the saturation of the ring.

Coumarins: Although structurally related, coumarins have a different ring system and exhibit different chemical properties.

This compound is unique due to its specific ring structure and the position of the carboxyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Isochroman-3-carboxylic acid is an organic compound with significant potential in various biological applications. Its unique bicyclic structure, characterized by a fused isochroman ring and a carboxylic acid functional group, positions it as a compound of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Molecular Formula : C10H10O3

- Molecular Weight : Approximately 192.17 g/mol

- Structure : The compound features a bicyclic structure that influences its reactivity and biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Interaction with Biomolecules : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with proteins and enzymes, enhancing its bioavailability and efficacy in therapeutic contexts.

- Modification Potential : Structural modifications, such as amino-acid residue alterations, can enhance the compound's biological activity, making it a candidate for drug development.

Biological Activities

This compound has been studied for various biological activities, which include:

- Anticancer Properties : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain analogs exhibit cytotoxic effects comparable to established chemotherapeutic agents like cisplatin against human cervix adenocarcinoma (HeLa) cell lines .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences and unique properties:

| Compound | Structural Differences | Unique Properties |

|---|---|---|

| Isochroman-1-carboxylic acid | Carboxyl group at the 1-position | Different reactivity patterns |

| 3,4-Dihydroisocoumarins | Saturated ring structure | Distinct pharmacological profiles |

| Coumarins | Different ring system (benzopyran) | Varied chemical properties and activities |

This compound stands out due to its specific bicyclic structure and the positioning of the carboxyl group, which significantly influences its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity Studies : A study reported that derivatives of this compound displayed cytotoxic effects against HeLa cells, indicating their potential as anticancer agents. The efficacy was comparable to traditional chemotherapeutics, suggesting a viable alternative for cancer treatment .

- Antimicrobial Efficacy : Research into the antimicrobial properties of isochroman derivatives revealed significant inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXPDVSKXQEYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261578-13-5 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.